3-Methyl-4,6-dinitrophenol

概要

説明

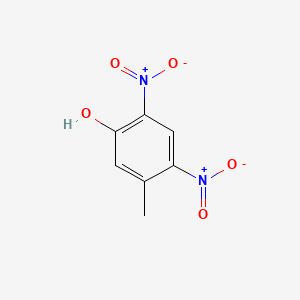

3-Methyl-4,6-dinitrophenol is an organic compound with the molecular formula C7H6N2O5. It is a yellow crystalline solid that is sparingly soluble in water but readily soluble in organic solvents such as ethanol, acetone, and ether . This compound is known for its use in various industrial applications, including as a pesticide and a precursor in chemical synthesis.

準備方法

Synthetic Routes and Reaction Conditions

3-Methyl-4,6-dinitrophenol can be synthesized through the nitration of m-cresol (3-methylphenol)This is typically achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating agents . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired dinitro compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the final compound in its pure form .

化学反応の分析

Types of Reactions

3-Methyl-4,6-dinitrophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro groups can yield amino derivatives.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite (Na2S2O4) are used.

Substitution: Nucleophiles such as alkoxides (RO-) or amines (RNH2) can react with the phenolic hydroxyl group under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Ether or amine derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

- Reagent in Organic Synthesis : 3M4DNP serves as a reagent in organic synthesis and as an intermediate for producing other chemical compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

- Mechanism of Action : The compound uncouples oxidative phosphorylation in mitochondria, which disrupts ATP production and increases heat generation. This property is crucial for studying metabolic processes.

Biology

- Biological Effects : Research indicates that 3M4DNP increases basal metabolic rates and alters glucose metabolism by inhibiting ATP synthesis. This mechanism has implications for understanding metabolic disorders .

- Microbial Degradation Studies : Strains capable of degrading 3M4DNP have been identified, enhancing our understanding of its environmental impact and potential bioremediation strategies .

Medicine

- Therapeutic Potential : While research is ongoing to explore its therapeutic applications, the toxicity of 3M4DNP limits its use in medical settings. Studies have shown adverse effects on liver and kidney function in animal models .

Industry

- Pesticide and Herbicide : 3M4DNP is employed as a pesticide due to its efficacy against various pests and weeds. Its application in agriculture highlights the need for careful management due to potential toxicity to non-target organisms .

Case Study 1: Metabolic Effects

A study investigated the metabolic effects of 3M4DNP on mice, revealing significant increases in body temperature and changes in glucose metabolism. The findings suggest potential implications for weight management therapies but also raise concerns about toxicity .

Case Study 2: Microbial Degradation

Research focused on the microbial degradation of 3M4DNP demonstrated that specific bacterial strains could effectively break down the compound into less harmful substances. This study emphasizes the importance of understanding microbial interactions with pollutants for environmental remediation efforts .

作用機序

The primary mechanism of action of 3-Methyl-4,6-dinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation . The compound targets the electron transport chain and interferes with the normal flow of electrons, ultimately affecting cellular energy metabolism.

類似化合物との比較

Similar Compounds

2-Methyl-4,6-dinitrophenol: Similar in structure but differs in the position of the methyl group.

2,4-Dinitrophenol: Known for its use as a weight loss agent and its similar uncoupling mechanism.

4,6-Dinitro-o-cresol: Another dinitrophenolic compound with similar pesticidal properties.

Uniqueness

3-Methyl-4,6-dinitrophenol is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Its selective nitration process and specific applications in both industrial and research settings highlight its distinct properties compared to other dinitrophenolic compounds .

生物活性

3-Methyl-4,6-dinitrophenol (3M4DNP) is a chemical compound that has garnered attention due to its biological activity and potential toxicological effects. This article provides an in-depth examination of the biological activity of 3M4DNP, supported by data tables, research findings, and case studies.

This compound is a dinitrophenol derivative characterized by its methyl group at the 3-position and nitro groups at the 4 and 6 positions. Its molecular formula is C₇H₆N₂O₄, and it is classified under the broader category of dinitrophenols, which are known for their metabolic effects.

The primary mechanism through which 3M4DNP exerts its biological activity is by uncoupling oxidative phosphorylation in mitochondria. This leads to increased basal metabolic rates, elevated body temperature, and altered glucose metabolism. Specifically, 3M4DNP inhibits ATP synthesis by disrupting the proton gradient across the mitochondrial membrane, which can result in increased energy expenditure and potential cellular damage .

Table 1: Summary of Biological Effects

Toxicological Profile

The toxicological profile of 3M4DNP reveals significant health risks associated with exposure. Animal studies indicate that exposure can lead to lethality and systemic effects such as liver and kidney toxicity. The compound has been shown to cause adverse neurological effects in various studies, including lethargy and ataxia .

Case Studies

- Acute Toxicity in Animals : A study demonstrated that acute exposure to 3M4DNP resulted in significant mortality rates among test animals. The observed symptoms included hyperthermia and metabolic disturbances, highlighting the compound's potent effects on energy metabolism .

- Genotoxicity Assessment : In vitro studies using cultured Chinese Hamster lung cells indicated that 3M4DNP exhibited genotoxic effects under metabolic activation conditions. This finding raises concerns regarding its potential carcinogenicity .

Environmental Impact and Biodegradation

Research has also explored the environmental implications of 3M4DNP, particularly its biodegradation pathways. Certain microbial strains have been identified as capable of degrading 3M4DNP through specific enzymatic pathways. For instance, Burkholderia sp. strain SJ98 has been shown to utilize 3M4DNP as a carbon source, indicating potential bioremediation applications for contaminated sites .

Table 2: Microbial Degradation Pathways

特性

IUPAC Name |

5-methyl-2,4-dinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-4-2-7(10)6(9(13)14)3-5(4)8(11)12/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFGQZOJBWXBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073919 | |

| Record name | 2,4-Dinitro-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-73-9 | |

| Record name | 2,4-Dinitro-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Cresol, 4,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitro-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。